Yangonin

Catalog No.
S622883
CAS No.
500-62-9
M.F
C15H14O4
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Yangonin

CAS Number

500-62-9

Product Name

Yangonin

IUPAC Name

4-methoxy-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyran-2-one

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C15H14O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-10H,1-2H3/b8-5+

InChI Key

XLHIYUYCSMZCCC-VMPITWQZSA-N

Synonyms

4-Methoxy-6-(p-methoxystyryl)-2H-pyran-2-one, yangonin

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=O)O2)OC

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=O)O2)OC

Treatment of Inflammatory Osteoporosis

    Specific Scientific Field: Inflammopharmacology

    Summary of the Application: Yangonin, an anti-inflammatory agent, has been presented for inhibiting osteoclasts and relieving inflammatory osteoporosis through down-regulating inflammatory factors

    Methods of Application or Experimental Procedures: A model of macrophage inflammation was established to verify the anti-inflammatory effect of yangonin. The inhibitory effect of yangonin on osteoclasts was detected by tartrate-resistant acid phosphatase (TRAP) staining, Western blotting, and quantitative real-time PCR (qRT-PCR). .

    Results or Outcomes: Yangonin was found to reduce the secretion of inflammatory factors and down-regulate osteoclast-related genes such as TRAP, RANKL, cathepsin K (CTSK), and nuclear factor-activated T-cell 1 (NFATc1). It was demonstrated that yangonin could suppress the function of inflammatory cytokines in osteoclast differentiation and reporting, wherein NF-κB, AKT, and downstream c-Fos/NFATc1 signaling pathways were involved. .

Yangonin is a significant kavalactone derived from the kava plant, specifically Piper methysticum. It is characterized by its chemical structure as a 2-pyranone and an aromatic ether, with the IUPAC name 4-Methoxy-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyran-2-one. The molecular formula of yangonin is C₁₅H₁₄O₄, and it has a molar mass of approximately 258.273 g/mol . This compound exhibits notable pharmacological properties, including binding affinity for the cannabinoid receptor CB₁, where it acts as an agonist with a K_i value of 0.72 μM, while showing selectivity for the CB₂ receptor (K_i >10 μM) .

Typical of kavalactones, primarily involving its functional groups. Its reactivity can be attributed to the presence of the methoxy and carbonyl groups, which may participate in nucleophilic attacks or electrophilic substitutions. Yangonin can also interact with neurotransmitter receptors, particularly enhancing GABA-A receptor activity, which contributes to its anxiolytic effects . Additionally, it has been reported to inhibit monoamine oxidase with a preference for isozyme B, suggesting potential implications in neurotransmitter metabolism .

Yangonin exhibits a range of biological activities:

  • Neuroprotective Effects: It activates Nrf2 in neurons and astroglia, providing protection against amyloid-β-induced neurotoxicity .
  • Anxiolytic Properties: By potentiating GABA-A receptor activity and interacting with the endocannabinoid system, yangonin may contribute to anxiety reduction .
  • Antimicrobial Activity: Yangonin has demonstrated efficacy against various fungal species, including Fusarium, Trichoderma, and Colletotrichum .
  • Toxicity: In vitro studies indicate that yangonin can induce apoptosis in human hepatocytes, reducing cell viability by approximately 40% .

The biosynthesis of yangonin involves the condensation of coumaroyl-CoA and malonyl-CoA. This process is part of the broader metabolic pathways that produce kavalactones in the kava plant. Synthetic methods have also been explored to create analogs of yangonin for research purposes, which may involve various organic synthesis techniques such as coupling reactions and cyclization processes .

Yangonin has potential applications in several fields:

  • Pharmaceuticals: Due to its anxiolytic and neuroprotective properties, yangonin is being investigated for therapeutic use in anxiety disorders and neurodegenerative diseases.
  • Agriculture: Its antimicrobial properties suggest potential use as a natural fungicide.
  • Research: Yangonin serves as a valuable tool for studying cannabinoid receptor interactions and the endocannabinoid system's role in psychopharmacology .

Research on yangonin's interactions with various biological systems has highlighted its role as a cannabinoid receptor ligand. Studies have shown that it selectively binds to CB₁ receptors while exhibiting minimal interaction with CB₂ receptors. Furthermore, investigations into its effects on metabolic enzymes like fatty acid amide hydrolase and monoacylglycerol lipase have revealed that yangonin does not significantly inhibit these enzymes, indicating its unique pharmacological profile compared to other kavalactones .

Yangonin shares structural and functional similarities with other kavalactones. Here are some notable compounds:

Compound NameStructure TypeKey Properties
KavainKavalactoneAnxiolytic effects; enhances GABA activity
DihydrokavainKavalactoneSimilar anxiolytic properties; less potent
MethysticinKavalactoneNeuroprotective; affects serotonin receptors
DihydromethysticinKavalactoneExhibits sedation; interacts with GABA
DesmethoxyyangoninKavalactoneAnalog of yangonin; potential therapeutic use

Uniqueness of Yangonin:
Yangonin's distinct binding affinity for CB₁ receptors sets it apart from other kavalactones, making it a unique candidate for further study in psychopharmacology and therapeutic applications related to anxiety and neuroprotection .

Botanical Sources: Piper methysticum and Related Species

Yangonin represents one of the six major kavalactones found in Piper methysticum, commonly known as the kava plant [1]. This styrylpyrone compound serves as a significant bioactive constituent in the dried roots and rhizomes of kava, where it contributes to the characteristic pharmacological profile of traditional Pacific Islander beverages [2]. The molecular formula of yangonin is C15H14O4, with a molecular weight of 258.27 grams per mole, and it is systematically named as 4-methoxy-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyran-2-one [2].

Within Piper methysticum, yangonin concentrations exhibit considerable variation depending on plant part and geographic origin [17]. Root extracts typically contain higher concentrations than rhizomes, with average yangonin content on a dry mass basis reported as 1.73% in roots, 0.70% in rhizomes, and 0.47% in commercial powders when extracted using chloroform [17]. Geographic variations also influence yangonin content, with commercial samples from Fiji containing significantly higher yangonin concentrations compared to samples from Vanuatu when analyzed using dichloromethane extraction [17].

Beyond Piper methysticum, yangonin has been documented in other Piper species, including Piper majusculum and Piper nigrum [2] [23]. Additionally, the compound has been reported in Ranunculus silerifolius, demonstrating its occurrence outside the Piper genus [2]. However, comprehensive surveys indicate that kavalactones, including yangonin, are predominantly abundant in Piper methysticum and are notably absent in closely related Piper species, suggesting that the biosynthetic machinery for yangonin production likely emerged after the diversification of the Piper genus [29].

Table 1: Yangonin Content Variation in Piper methysticum Plant Parts

Plant PartYangonin Content (% dry mass)Extraction MethodReference
Root extracts1.73%Chloroform [17]
Rhizomes0.70%Chloroform [17]
Commercial powders0.47%Chloroform [17]
Fresh rootsVariable (3-20% total kavalactones)Various [17]

Biosynthetic Precursors: Coumaroyl-CoA and Malonyl-CoA

The biosynthesis of yangonin relies on two fundamental precursor molecules: p-coumaroyl-CoA as the starter substrate and malonyl-CoA as the extender substrate [14] [29]. The formation of p-coumaroyl-CoA begins with the phenylpropanoid pathway, where aromatic amino acids, specifically L-tyrosine, serve as the initial building blocks [9]. L-tyrosine undergoes deamination to produce p-coumaric acid through the action of tyrosine ammonia lyase, followed by activation to p-coumaroyl-CoA via 4-coumarate-CoA ligase [9] [12].

Malonyl-CoA, the essential extender substrate, originates from acetyl-CoA through the action of acetyl-CoA carboxylase [9]. This pathway represents a crucial branch point where carbon flux from central metabolism is directed toward secondary metabolite biosynthesis. The availability of malonyl-CoA often serves as a rate-limiting factor in styrylpyrone biosynthesis, with studies demonstrating that malonyl-CoA supplementation can enhance yangonin production in engineered microbial systems [12].

The upstream biosynthetic pathway leading to p-coumaroyl-CoA involves several enzymatic steps that have been successfully reconstructed in heterologous systems [14]. Starting from L-tyrosine, the pathway proceeds through p-coumaric acid formation, followed by CoA activation. This phenylpropanoid-derived precursor then serves as the starter unit for the type III polyketide synthase-catalyzed condensation reactions that ultimately yield the styrylpyrone backbone characteristic of yangonin [14].

Table 2: Key Biosynthetic Precursors and Their Origins

PrecursorOrigin PathwayEnzymeFunction
p-Coumaroyl-CoAPhenylpropanoid4-Coumarate-CoA ligaseStarter substrate
Malonyl-CoAFatty acid synthesisAcetyl-CoA carboxylaseExtender substrate
L-TyrosineAromatic amino acidTyrosine ammonia lyasePrimary precursor
p-Coumaric acidPhenylpropanoidDeamination productIntermediate

Enzymatic Mechanisms Involving Type III Polyketide Synthases

The formation of yangonin involves styrylpyrone synthase enzymes, which belong to the type III polyketide synthase family and are functionally related to chalcone synthases [29] [14]. In Piper methysticum, two distinct styrylpyrone synthases have been identified: PmSPS1 and PmSPS2, both derived from recent gene duplication events specific to kava [29]. These enzymes catalyze the condensation of one p-coumaroyl-CoA molecule with two malonyl-CoA molecules to form the triketide lactone bisnoryangonin, which serves as the immediate precursor to yangonin [29].

The catalytic mechanism of styrylpyrone synthases follows the general type III polyketide synthase framework, utilizing a conserved catalytic triad consisting of cysteine, histidine, and asparagine residues [9]. The reaction initiates with the loading of p-coumaroyl-CoA onto the active site cysteine residue, followed by two iterative decarboxylative condensations with malonyl-CoA molecules [31]. The resulting linear triketide intermediate undergoes C5-O-C1 lactonization to form the characteristic pyrone ring system, distinguishing styrylpyrone synthases from chalcone synthases that utilize C6-C1 Claisen condensation [32].

Kinetic studies of styrylpyrone synthases have revealed specific substrate preferences and optimal reaction conditions [31]. The enzyme from Equisetum arvense, a related styrylpyrone-producing plant, exhibits Michaelis constants of 230 micrometers for p-coumaroyl-CoA and 215 micrometers for malonyl-CoA, with optimal activity at 37 degrees Celsius and pH 7.5 [31]. The molecular weight of the active enzyme ranges between 56 and 77 kilodaltons, consistent with the homodimeric structure typical of type III polyketide synthases [31].

Table 3: Styrylpyrone Synthase Enzymatic Parameters

ParameterValueSubstrateSourceReference
Km230 μMp-Coumaroyl-CoAEquisetum arvense [31]
Km215 μMMalonyl-CoAEquisetum arvense [31]
Temperature optimum37°C-Equisetum arvense [31]
pH optimum7.5-Equisetum arvense [31]
Molecular weight56-77 kDa-Equisetum arvense [31]

Methylation and Post-Biosynthetic Modifications

The conversion of bisnoryangonin to yangonin requires specific O-methylation reactions catalyzed by specialized O-methyltransferase enzymes [29]. In Piper methysticum, the primary methyltransferase responsible for yangonin formation is PmKOMT1, which exhibits the capability to methylate hydroxyl groups at the C4, C11, and C12 positions of the styrylpyrone backbone [29]. This enzyme represents one of the most highly expressed genes in kava transcriptomes, indicating its crucial role in kavalactone biosynthesis [29].

The methylation process involves the transfer of methyl groups from S-adenosyl-L-methionine to specific hydroxyl positions on the styrylpyrone scaffold [26]. For yangonin formation, PmKOMT1 catalyzes the addition of two methoxy groups at the C4 and C12 positions, distinguishing yangonin from other kavalactones that possess different methylation patterns [29]. Transient co-expression studies in Nicotiana benthamiana have confirmed that PmKOMT1, when combined with styrylpyrone synthases, produces yangonin with the characteristic two methoxy groups [29].

Additional O-methyltransferases contribute to the structural diversity of kavalactones in kava [29]. PmKOMT2 exhibits specificity for the C10 position, while other methyltransferases may modify different hydroxyl groups, leading to the formation of various kavalactone derivatives [29]. The specificity of these enzymes determines the final methylation pattern and, consequently, the biological activity profile of individual kavalactones.

The methylation reactions serve not only to generate structural diversity but also to protect styrylpyrones from degradation [29]. Studies have demonstrated that O-methylation protects styrylpyrones produced by kava styrylpyrone synthases from catabolism when expressed in heterologous plant systems, suggesting that methylation plays a crucial role in compound stability and accumulation [29].

Table 4: O-Methyltransferase Specificity in Yangonin Biosynthesis

EnzymeTarget PositionSubstrateProductExpression LevelReference
PmKOMT1C4, C11, C12BisnoryangoninYangoninHigh [29]
PmKOMT2C10Styrylpyrone backboneModified kavalactoneModerate [29]
PmKOMT1C4, C4'Naringenin chalconeFlavokavain precursorHigh [29]
PmKOMT2C2'Naringenin chalconeFlavokavain precursorModerate [29]

Post-biosynthetic modifications extend beyond methylation to include potential reduction reactions that generate structural variants of yangonin [29]. The styrylpyrone backbone contains two olefinic bonds at positions C5=C6 and C7=C8, which can undergo reduction to form saturated derivatives [29]. These modifications contribute to the structural diversity observed in kavalactone profiles and may influence the pharmacological properties of individual compounds.

The extraction of yangonin from kava root matrices represents a fundamental step in analytical methodology development, requiring careful consideration of solvent polarity, extraction efficiency, and compound stability. Research has demonstrated that solvent selection significantly impacts both the yield and purity of yangonin isolated from Piper methysticum [1] [2] [3].

Conventional Solvent Extraction Methods

Ethanol extraction using Soxhlet apparatus has emerged as the most effective conventional method for yangonin isolation, achieving extraction efficiencies of approximately 85.2% with purity levels reaching 93.6% [1] [4]. The success of ethanol stems from its moderate polarity, which aligns well with the semi-polar nature of kavalactones, allowing for effective dissolution while maintaining selectivity [3]. The technique involves five successive hot Soxhlet extractions to achieve complete removal of free kavalactones from the plant matrix [5] [6].

Acetone extraction presents an alternative approach, demonstrating good selectivity for kavalactones with extraction efficiency of 78.6% [2] [7]. This solvent has been identified as particularly effective for separating the six major kavalactones, including yangonin, from complex kava matrices. However, researchers have observed potential isomerization of yangonin during acetone extraction, particularly when samples are prepared in alcoholic solutions or exposed to water during the process [8] [9].

Specialized Extraction Protocols

Column chromatography using silica gel as the stationary phase has proven essential for yangonin purification from crude extracts [1] [10]. The optimal separation is achieved using hexane-ethyl acetate combinations at ratios of 9:1 and 8:2, which successfully separate flavanones and kavalactones in Piper methysticum root. From 165.9 grams of powdered kava root, researchers have isolated 70.3 milligrams of yangonin with purity reaching 93.64% as confirmed by gas chromatography-mass spectrometry [1].

The elution profile for yangonin occurs in fractions 48-55 when using an 8:2 hexane-ethyl acetate solvent system, with further purification achieved through 6:4 hexane-ethyl acetate mixtures [1] [11]. This methodical approach ensures the separation of yangonin from other kavalactones, particularly addressing the challenge of distinguishing it from structurally similar compounds like desmethoxyyangonin and kavain.

Table 1: Extraction Methods for Yangonin from Kava Root

Extraction MethodEfficiency (%)Purity Achieved (%)Primary AdvantagePrimary Limitation
Ethanol Extraction (Soxhlet)85.293.6High efficiency, complete extractionLong extraction time, thermal degradation risk
Acetone Extraction78.687.2Good selectivity for kavalactonesPotential isomerization of yangonin
Aqueous Extraction45.375.1Environmentally friendly, mild conditionsLow extraction efficiency
Ethyl Acetate Extraction65.181.4Moderate polarity, selective extractionModerate efficiency
Hexane Extraction25.465.8Non-polar compounds extractionVery low efficiency for kavalactones
Supercritical Fluid Extraction (SFE)82.789.3Green technology, no residual solventsHigh equipment cost
Methanol Extraction75.985.7Good solubility for kavalactonesPotential compound degradation

Emerging Green Extraction Technologies

Supercritical fluid extraction using carbon dioxide has gained attention as an environmentally sustainable alternative for yangonin isolation [12] [13]. This method achieves extraction efficiencies comparable to conventional solvents while eliminating residual solvent contamination. The supercritical carbon dioxide acts as a solvent at pressures above 80 bar, offering advantages of lower viscosity and higher diffusion coefficients compared to liquid solvents [13] [14].

High-Performance Liquid Chromatography Protocols

High-Performance Liquid Chromatography has established itself as the gold standard for yangonin analysis, offering superior resolution, sensitivity, and reproducibility compared to alternative analytical methods [15] [11] [16]. The development of robust HPLC protocols requires optimization of multiple parameters to achieve baseline separation of yangonin from other kavalactones and matrix components.

Chromatographic Conditions Optimization

The most effective HPLC separation of yangonin utilizes reversed-phase chromatography with C18 stationary phases [11] [17]. Optimal separation is achieved using isocratic mobile phase compositions of methanol-acetonitrile-water-acetic acid (20:20:60:0.1, volume/volume/volume/volume) at a flow rate of 1.0 milliliters per minute [11] [17]. Column temperature significantly impacts resolution, with 40°C providing the optimal balance between peak sharpness and analysis time [11].

Detection wavelengths of 245 nanometers and 350 nanometers have proven most effective for yangonin quantification, providing adequate sensitivity while maintaining specificity [15] [8]. The retention time for yangonin under these conditions is approximately 28.5 minutes, allowing for complete separation from other major kavalactones [11] [17].

Method Validation Parameters

Validated HPLC methods for yangonin demonstrate excellent linearity over concentration ranges of 0.5 to 75 micrograms per milliliter, with correlation coefficients consistently exceeding 0.998 [8] [18]. The limit of detection for yangonin analysis is approximately 0.189 micrograms per milliliter, while the limit of quantification reaches 0.422 micrograms per milliliter [8] [19].

Recovery studies indicate accuracy values between 99.0% and 102.3%, demonstrating the reliability of HPLC methods for yangonin quantification [8] [18]. Precision expressed as relative standard deviation remains below 2.8%, meeting international validation criteria for analytical methods [8] [20].

Table 2: High-Performance Liquid Chromatography Parameters for Yangonin Analysis

ParameterOptimized ValueAlternative ValueCritical Factor
Column TypeC18 Reversed-PhaseYMC Basic S-5Selectivity for kavalactones
Column Dimensions250 mm × 4.6 mm150 mm × 4.6 mmResolution and efficiency
Particle Size5 μm3 μmPeak sharpness
Mobile Phase CompositionMethanol:Acetonitrile:Water:Acetic Acid (20:20:60:0.1)Acetonitrile:Water (45:55)Separation of structural analogues
Flow Rate (mL/min)1.00.8Resolution vs. analysis time
Column Temperature (°C)4050Peak resolution
Detection Wavelength (nm)245, 350220Compound specificity
Injection Volume (μL)2010Sensitivity vs. column overload
Run Time (min)3525Throughput vs. resolution
Retention Time (min)28.525.2Compound identification

Ultra-High Performance Liquid Chromatography Advancement

Ultra-High Performance Liquid Chromatography represents a significant advancement in yangonin analysis, reducing analysis time to approximately 15 minutes while maintaining excellent resolution [8] [9]. The technique employs HSS T3 columns operated at 60°C, achieving complete separation of six major kavalactones and three flavokavains with resolution values exceeding 1.5 [8] [19].

UHPLC methods demonstrate superior sensitivity with detection limits as low as 0.05 micrograms per milliliter for yangonin [8]. The enhanced separation efficiency allows for better resolution of cis-trans isomers that may form during sample preparation, addressing one of the critical challenges in kavalactone analysis [8] [9].

Challenges in Quantification Due to Structural Analogues

The quantification of yangonin faces significant challenges due to the presence of structurally similar kavalactones that exhibit comparable chromatographic behavior and spectral characteristics [21] [18] [22]. These structural analogues, including desmethoxyyangonin, kavain, and methysticin, share the fundamental α-pyrone skeleton structure but differ in their aromatic substitution patterns and degree of saturation [21] [22] [23].

Structural Similarity Issues

The six major kavalactones demonstrate structural differences primarily in their arene substitution patterns and the presence or absence of double bonds along their carbon chains [21] [22]. Yangonin, with its methoxy groups at positions 4 and 4', shares significant structural similarity with desmethoxyyangonin, which lacks the methoxy substitution [22] [23]. This similarity results in comparable retention times and similar mass spectral fragmentation patterns, complicating analytical differentiation [22] [24].

Gas chromatography-mass spectrometry analysis reveals that methysticin and yangonin, two major components, are generally not separated using conventional GC methods [11] [12]. This co-elution problem necessitates the use of alternative separation techniques or enhanced chromatographic conditions to achieve adequate resolution [11] [25].

Isomerization Complications

A critical challenge in yangonin quantification involves the formation of cis-isomers during sample preparation and analysis [8] [9]. Research has demonstrated that improper sample preparation, particularly using alcoholic solvents or water, leads to degradation of yangonin and the formation of cis-yangonin isomers [8] [9]. These isomers exhibit identical molecular weights but elute at different retention times, creating additional peaks in chromatograms that complicate quantitative analysis [8] [24].

Mass spectrometry-tandem mass spectrometry studies confirm that the fragmentation of protonated molecular ions gives identical product ion spectra for both yangonin and its cis-isomer [8] [9]. This spectral similarity makes it impossible to distinguish between the compounds based solely on mass spectral data, requiring chromatographic separation for accurate identification and quantification [8] [24].

Matrix Effect Considerations

Kava matrix components significantly impact yangonin quantification through various interference mechanisms [26] [27]. Co-extracted compounds can cause signal suppression or enhancement in mass spectrometric detection, leading to inaccurate quantification results [26] [28]. The complex mixture of flavokavains, alkaloids, and other secondary metabolites present in kava extracts contributes to these matrix effects [7] [26].

Table 3: Analytical Challenges in Yangonin Quantification

ChallengeImpact on AnalysisSolution StrategyDetection Limit (μg/mL)
Structural Analogues InterferencePeak overlap, incorrect quantificationImproved chromatographic conditions0.5
Isomerization During AnalysisAdditional peaks, complexity in chromatogramsNon-alcoholic solvent preparation0.3
Matrix EffectsSignal suppression/enhancementSample cleanup procedures1.2
Extraction Recovery VariabilityInconsistent results between batchesStandardized extraction protocols0.8
Degradation Products FormationInterfering peaks, overestimationControlled storage conditions0.6
Co-elution with Similar CompoundsReduced selectivity and accuracyEnhanced separation methods0.4
Sample Preparation ArtifactsFalse positive/negative resultsValidated sample preparation0.7

Resolution Enhancement Strategies

To address structural analogue interference, researchers have developed enhanced chromatographic conditions utilizing gradient elution profiles and optimized mobile phase compositions [18] [29]. The implementation of multiple wavelength detection allows for compound-specific identification based on unique ultraviolet absorption characteristics [26] [30]. Temperature programming and column selection optimization further improve the separation of closely related kavalactones [11] [25].

Advanced Separation Strategies for Kavalactone Complexes

The complexity of kavalactone mixtures has driven the development of advanced separation strategies that exceed the capabilities of conventional chromatographic methods [31] [16] [32]. These sophisticated approaches address the persistent challenges of resolving structurally similar compounds while maintaining analytical throughput and cost-effectiveness.

Two-Dimensional Liquid Chromatography Systems

Two-dimensional liquid chromatography represents the pinnacle of separation power for complex kavalactone mixtures, offering orthogonal separation mechanisms that dramatically enhance resolution [16]. This technique combines different separation modes, such as normal-phase and reversed-phase chromatography, to achieve separation of compounds that co-elute in single-dimension systems [16]. The first dimension typically employs hydrophilic interaction liquid chromatography to separate based on polarity, while the second dimension uses reversed-phase chromatography for hydrophobic interactions [16].

Implementation of two-dimensional liquid chromatography for yangonin analysis allows for the resolution of all 18 known kavalactones, including minor components that interfere with conventional analyses [22] [16]. The comprehensive separation capability enables the identification and quantification of trace-level analogues that contribute to analytical uncertainty in single-dimension methods [16].

Supercritical Fluid Chromatography Applications

Supercritical fluid chromatography has emerged as a highly effective alternative for kavalactone separation, offering superior speed and environmental sustainability compared to conventional liquid chromatography [32] [12] [33]. The technique utilizes supercritical carbon dioxide modified with organic solvents to achieve rapid separation of all six major kavalactones in less than 4 minutes [32] [33].

The optimal supercritical fluid chromatography conditions employ an Aquity UPC2 BEH 1.7 micrometer column with a mobile phase comprising carbon dioxide and methanol containing diethylamine [32]. Temperature control proves critical, with 70°C required to achieve complete resolution of kavain and yangonin [32] [33]. The method demonstrates correlation coefficients above 0.998 and recovery rates between 95.9% and 104.1%, meeting stringent validation requirements [32] [33].

High-Performance Thin-Layer Chromatography

High-Performance Thin-Layer Chromatography offers a cost-effective approach for simultaneous analysis of multiple kavalactones and flavokavains [26] [30]. The method enables high-throughput analysis with total analytical time of 50 minutes for comprehensive profiling of both compound classes [26] [30]. Detection at dual wavelengths (240 nanometers and 355 nanometers) allows for compound-specific identification and quantification [26] [30].

The technique demonstrates particular value for quality control applications, enabling rapid discrimination between noble kava varieties and potentially toxic cultivars based on kavalactone and flavokavin profiles [26] [27]. Multivariate analysis of high-performance thin-layer chromatography data provides chemotaxonomic classification with correlation to genetic diversity [26].

Capillary Electrophoresis Integration

Capillary electrophoresis provides an orthogonal separation mechanism based on differential electrophoretic mobility rather than partitioning behavior [16]. This technique offers particular advantages for charged kavalactone derivatives and enables rapid screening of multiple compounds in a single analysis [16]. Integration with mass spectrometry detection enhances specificity and enables structural confirmation of separated components [16].

Table 4: Advanced Separation Strategies for Kavalactone Complexes

Separation StrategyResolution CapabilityAnalysis Time (min)ThroughputSelectivity for YangoninCost Efficiency
Ultra-High Performance Liquid Chromatography (UHPLC)Excellent15HighExcellentModerate
Supercritical Fluid Chromatography (SFC)Very Good8Very HighVery GoodLow
Two-Dimensional Liquid Chromatography (2D-LC)Outstanding45LowOutstandingVery Low
High-Performance Thin-Layer Chromatography (HPTLC)Good50ModerateGoodHigh
Capillary Electrophoresis (CE)Moderate25ModerateModerateHigh
Preparative High-Performance Liquid ChromatographyExcellent60LowExcellentLow
Liquid Chromatography-Mass Spectrometry (LC-MS)Very Good20HighOutstandingModerate

Mass Spectrometry Coupling Enhancement

The integration of advanced mass spectrometry detection with separation techniques has revolutionized kavalactone analysis [31] [28]. Ultra-performance liquid chromatography coupled with high-resolution tandem mass spectrometry enables simultaneous quantification of multiple kavalactones with exceptional selectivity and sensitivity [31]. Stable isotope dilution methods using deuterated internal standards provide superior accuracy and precision for yangonin quantification [31].

Direct analysis in real-time high-resolution mass spectrometry offers rapid screening capabilities without chromatographic separation, enabling detection of kavalactones in complex plant matrices with minimal sample preparation [28]. This approach demonstrates particular utility for authenticity testing and rapid quality assessment of kava products [28].

Table 5: Validation Parameters for Yangonin Analysis Methods

Validation ParameterHPLC-UV MethodUHPLC-MS/MS MethodSFC MethodAcceptance Criteria
Linearity Range (μg/mL)0.5-750.1-501.0-100Minimum 3 orders
Correlation Coefficient (r²)0.99980.99950.9992≥ 0.995
Limit of Detection (LOD)0.189 μg/mL0.05 μg/mL0.5 μg/mLSignal/Noise ≥ 3
Limit of Quantification (LOQ)0.422 μg/mL0.15 μg/mL1.5 μg/mLSignal/Noise ≥ 10
Precision (RSD %)2.83.24.1≤ 5.0
Accuracy (Recovery %)99.0-102.395.9-104.198.2-101.795-105
SpecificityBaseline resolutionHigh selectivityGood resolutionComplete separation
RobustnessValidatedRobustMethod dependentReproducible results

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

258.08920892 g/mol

Monoisotopic Mass

258.08920892 g/mol

Heavy Atom Count

19

Melting Point

153 - 154 °C

UNII

R970U49V3C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

500-62-9

Wikipedia

Yangonin
Ciceritol

Dates

Last modified: 08-15-2023

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